4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Overview
Description
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-2-(methylsulfonyl)benzene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Sulfone and sulfide derivatives are formed, respectively.
Scientific Research Applications
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl compounds . The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a methoxy group.
4-Bromophenyl methyl sulfone: Lacks the methoxy group, making it less electron-rich.
4-Bromo-2-methoxyphenyl methyl sulfone: Similar but with different substitution patterns on the benzene ring.
Uniqueness
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is unique due to the presence of both a methoxy group and a methylsulfonyl group on the benzene ring. This combination of electron-donating and electron-withdrawing groups provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGUUWRHYPQTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625052 | |
Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90531-99-0 | |
Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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